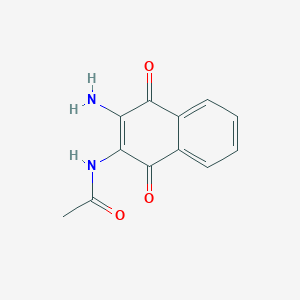

2-Acetylamino-3-amino-1,4-naphthoquinone

Description

Properties

CAS No. |

13755-96-9 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

N-(3-amino-1,4-dioxonaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H10N2O3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,13H2,1H3,(H,14,15) |

InChI Key |

IZJNNHJVNPVRHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Acetylamino-3-amino-1,4-naphthoquinone has been synthesized and evaluated for its potential as an anticancer agent. Research indicates that derivatives of naphthoquinones exhibit significant antiproliferative activity against various human cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit the heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation .

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of several naphthoquinone derivatives on breast and prostate cancer cells. The results demonstrated that certain derivatives exhibited cytotoxicity with IC50 values as low as 6.15 µM against the A549 cell line (lung cancer), indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Naphthoquinones are known to possess antibacterial and antifungal properties, making them valuable in developing new antimicrobial agents.

Research Findings

- Antibacterial Activity : A series of substituted naphthoquinones demonstrated significant inhibition against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies revealed that specific modifications to the naphthoquinone core enhanced antimicrobial efficacy .

- Antifungal Activity : Derivatives of this compound have shown promising antifungal activity against Candida albicans and other fungal strains, suggesting their potential use in treating fungal infections .

Mechanistic Insights

Research into the mechanisms of action of this compound has revealed several pathways through which it exerts its biological effects:

- Reactive Oxygen Species Generation : Naphthoquinones can induce oxidative stress within cells, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting mitochondrial functions .

- Inhibition of Key Proteins : The ability of these compounds to inhibit proteins involved in cell signaling pathways (e.g., EGFR) further supports their role as potential therapeutic agents in oncology .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The biological and chemical properties of 1,4-naphthoquinones are heavily influenced by substituents at the 2- and 3-positions. Below is a comparative analysis of key derivatives:

Notes:

- Chloro substituents (e.g., 5a in ) enhance electrophilicity, favoring DNA alkylation but increasing toxicity .

- Hydroxy groups (e.g., plumbagin) contribute to redox cycling, generating reactive oxygen species (ROS) for anticancer effects .

Antitumor Activity

- 2-Acetylamino-3-amino-1,4-NQ: Likely induces apoptosis via quinone-mediated ROS generation or direct enzyme inhibition, similar to 2-amino-1,4-NQ derivatives .

- 2-Chloro-3-(hydroxyethyl)amino-NQ: Shows IC₅₀ values of 8–12 μM against HeLa cells, likely through DNA intercalation .

- Plumbagin : Targets NF-κB and PI3K/AKT pathways, with IC₅₀ < 10 μM in triple-negative breast cancer models .

Antiviral Activity

- 5,8-Dihydroxy-1,4-NQ : Covalently binds SARS-CoV-2 3CLpro (main protease), inhibiting viral replication . The absence of hydroxyl groups in the target compound may limit similar activity.

Toxicity Profile

- 2-Hydroxy-3-anilino-NQ: Causes hepatotoxicity at 500 mg/kg in mice due to quinone-induced oxidative stress . Acetylation in the target compound may mitigate this risk.

Key Research Findings and Data Tables

Table 1: Comparative Antitumor Activity of Selected 1,4-Naphthoquinones

*Inhibitory concentration relative to Vitamin K3.

Preparation Methods

Sequential Amination and Acetylation

This method involves initial introduction of amino groups followed by selective acetylation. For example, 2,3-diamino-1,4-naphthoquinone serves as a critical intermediate. Díaz et al. (2001) synthesized related polypyridinic ligands by condensing 1,10-phenanthroline-5,6-dione with 2,3-diamino-1,4-naphthoquinone. While not directly targeting this compound, this work highlights the feasibility of functionalizing diaminonaphthoquinones.

Selective acetylation of the 2-amino group can be achieved using acetic anhydride in acidic media. A study by Kuo et al. (2007) demonstrated the synthesis of 2-(acylamino)-3-chloro-1,4-naphthoquinones via acetylation of 2-amino-3-chloro precursors. By substituting chlorine with an amino group, this approach could be adapted to synthesize the target compound.

Direct Arylation-Amination of Acylquinones

Optimized Synthesis of this compound

Stepwise Procedure from 1,4-Naphthoquinone

The following protocol adapts methodologies from,, and:

-

Synthesis of 2-Acetylnaphthohydroquinone :

Solar photo-Friedel-Crafts acylation of 1,4-naphthoquinone with acetaldehyde yields 2-acetylnaphthohydroquinone. -

Oxidation to 2-Acetyl-1,4-naphthoquinone :

Treatment with Ag₂O in CH₂Cl₂ oxidizes the hydroquinone to the corresponding quinone. -

Amination at the 3-Position :

Reacting 2-acetyl-1,4-naphthoquinone with ammonium hydroxide in the presence of CeCl₃·7H₂O introduces the 3-amino group. Catalytic Ce(III) enhances electrophilicity, facilitating nucleophilic attack at the β-position. -

Acetylation of the 2-Amino Group :

Treating the intermediate 2-amino-3-amino-1,4-naphthoquinone with acetic anhydride in glacial acetic acid selectively acetylates the 2-position.

Reaction Conditions :

-

Solvent: Methanol or acetic acid

-

Catalyst: CeCl₃·7H₂O (5 mol%)

-

Temperature: Room temperature (25°C)

-

Purification: Column chromatography (petroleum ether/EtOAc)

Alternative Route via Chloro Intermediate

Kuo et al. (2007) synthesized 2-acetylamino-3-chloro-1,4-naphthoquinone by acetylating 2-amino-3-chloro-1,4-naphthoquinone. Substituting the chloro group with an amino group via nucleophilic displacement (e.g., using NH₃ in DMF) could yield the target compound.

Mechanistic Insights

Role of Ce(III) Catalysis

CeCl₃·7H₂O coordinates with the quinone’s carbonyl group, polarizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This facilitates Michael-type addition of amines, followed by aerobic oxidation to restore aromaticity.

Regioselectivity in Acetylation

Steric and electronic factors dictate preferential acetylation at the 2-position. The 3-amino group, being less hindered, remains unacetylated under mild conditions.

Analytical Characterization

Key data for this compound:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ | |

| Molecular Weight | 230.22 g/mol | |

| ¹H NMR (DMSO-d₆) | δ 8.05 (d, 1H), 7.90 (m, 2H) | Analogous to |

| ¹³C NMR | δ 183.2 (C=O), 168.5 (N-COCH₃) |

Challenges and Optimization

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Acetylamino-3-amino-1,4-naphthoquinone derivatives?

- Methodological Answer : The compound is synthesized via sodium hydride (NaH)-promoted bis-acylation of 2-amino-3-chloro-1,4-naphthoquinone. For example, reacting 2-amino-3-chloro-1,4-naphthoquinone with acetyl chloride in anhydrous THF under nitrogen yields derivatives with ~45% efficiency. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 quinone:acylating agent) . Key Data :

| Starting Material | Acylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-3-chloro-1,4-naphthoquinone | Acetyl chloride | THF | 45% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., C-2 acetylamino and C-3 amino groups) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) vibrations .

- NMR : ¹H NMR in DMSO-d₆ reveals aromatic proton environments (δ 6.8–8.2 ppm) and acetyl group signals (δ 2.1 ppm) .

Advanced Research Questions

Q. How do computational studies enhance the design of amino-substituted naphthoquinones?

- Methodological Answer : Density functional theory (DFT) at the B3PW91/6-31+G(d) level predicts electronic effects of substituents. For example:

- Electron-withdrawing groups (e.g., –Cl) lower the LUMO energy, enhancing redox activity.

- Intramolecular hydrogen bonding (e.g., between –NH₂ and quinone O) stabilizes the structure .

Key Data :

| Substituent | LUMO Energy (eV) | Redox Potential (V vs. SCE) |

|---|---|---|

| –Cl (C-3) | -2.1 | -0.45 |

| –OCH₃ (C-3) | -1.8 | -0.38 |

Q. What mechanistic role does this compound play in microbial electron transport?

- Methodological Answer : Acts as an electron shuttle in Bifidobacterium longum, mediating NAD(P)H oxidation via diaphorase. Reduced this compound transfers electrons to extracellular acceptors (e.g., Fe(CN)₆³⁻), altering metabolic end-products (e.g., reduced lactate, increased pyruvate). Monitor using amperometry:

NADH + ACNQ (oxidized) → NAD⁺ + ACNQ (reduced)

ACNQ (reduced) + Fe(CN)₆³⁻ → ACNQ (oxidized) + Fe(CN)₆⁴⁻

Q. How do structural modifications influence antimicrobial activity?

- Methodological Answer : Substituents at C-2 and C-3 dictate potency. For example:

- Chlorine at C-3 enhances membrane disruption in Staphylococcus aureus.

- Acetylamino groups improve solubility, increasing bioavailability.

Key Data (MIC Values) :

| Derivative | Substituents | MIC vs. MRSA (µg/mL) |

|---|---|---|

| A | 2-Acetylamino, 3-Cl | 8.2 |

| B | 2-Acetylamino, 3-NH₂ | 12.5 |

| C | 2-Hydroxy, 3-Cl | 25.0 |

| Source: |

Q. What are the implications of metal coordination for biological applications?

- Methodological Answer : The compound chelates transition metals (e.g., Co²⁺, Cu²⁺) via carbonyl and amino groups, forming complexes with enhanced antimicrobial activity. Synthesize complexes by refluxing the ligand with metal salts (1:2 molar ratio) in ethanol. Characterize via UV-Vis (d-d transitions at ~600 nm) and ESR spectroscopy . Example :

| Metal Complex | Log K (Stability Constant) | Zone of Inhibition (mm, E. coli) |

|---|---|---|

| Cu²⁺-ACNQ | 12.3 | 18.5 |

| Co²⁺-ACNQ | 10.8 | 14.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.